Brimonidine

Content Navigation

Brimonidine free base (CAS 59803-98-4) is the API of choice for sustained-release ocular implants and PLGA nanoparticle formulations. Unlike the tartrate salt, its lipophilic nature ensures high encapsulation efficiency and prevents burst release. With 1000-fold α2/α1 selectivity, it avoids the cardiovascular risks of earlier agonists. Applications: • Retinal neuroprotection (optic nerve crush) • IOP reduction models • Rosacea vasoconstriction research. In stock for global shipping.

CAS Number

Product Name

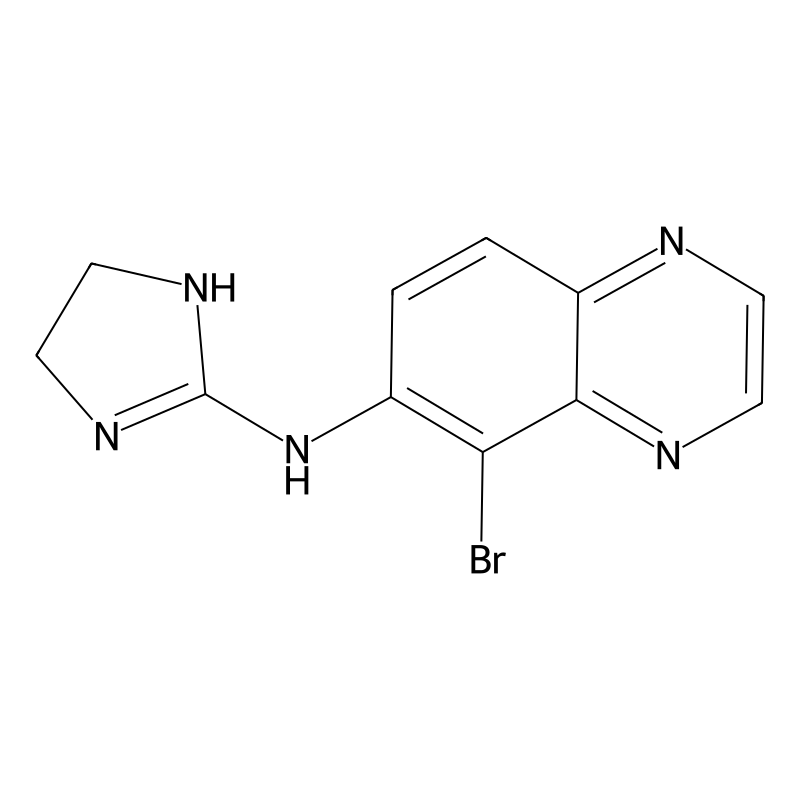

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.54e-01 g/L

Synonyms

Canonical SMILES

Purity

Package Size

Brimonidine (CAS 59803-98-4) is a third-generation, highly selective alpha-2 adrenergic receptor agonist widely utilized as a benchmark active pharmaceutical ingredient (API) in ophthalmic and dermatological research. Functioning primarily by decreasing aqueous humor production and increasing uveoscleral outflow, it is a core compound for intraocular pressure (IOP) reduction and retinal neuroprotection models. As a free base, brimonidine exhibits high lipophilicity and negligible aqueous solubility, a critical baseline physical property that dictates its selection over its corresponding tartrate salt in specialized formulation workflows, particularly those involving hydrophobic matrices, nanocarriers, or emulsion-based encapsulation[1].

Research Fit

α₂-adrenoceptor agonist for IOP regulation and uveoscleral outflow research

Receptor subtype profiling: defined interaction with α₂A, α₂B, α₂C subtypes

Oxidative stability profile supports chronic ocular administration in research models

Generic substitution of brimonidine with earlier-generation alpha-2 agonists, such as clonidine or apraclonidine, compromises target specificity; these alternatives lack sufficient alpha-2 over alpha-1 selectivity, leading to off-target mydriasis, conjunctival blanching, and systemic cardiopulmonary risks in in vivo models[1]. Furthermore, substituting brimonidine free base with brimonidine tartrate in advanced drug delivery research (e.g., PLGA nanoparticles or sustained-release implants) routinely fails. The tartrate salt's high aqueous solubility (34 mg/mL) causes rapid partitioning into the aqueous phase during emulsion-based manufacturing, resulting in poor encapsulation efficiency and unacceptable burst-release kinetics, whereas the lipophilic free base ensures high retention in the organic phase for controlled-release applications [2].

Substitution Risk

α₂-agonist selectivity profiles are not interchangeable; apraclonidine and clonidine exhibit lower α₂/α₁ selectivity ratios, which may alter receptor activation patterns in model systems.

Apraclonidine is oxidatively labile and forms hapten-protein conjugates, differing from brimonidine in chronic ocular-surface endpoint studies.

Reported IOP endpoint equivalence to timolol, dorzolamide, or latanoprost is comparator-specific; direct substitution requires model-context validation.

References

- [1] Burke, J. A., et al. 'Preclinical evaluation of brimonidine.' Survey of Ophthalmology 41 (1996): S9-S18.

- [2] Salama, A. H., et al. 'Natural Bioadhesive Biodegradable Nanoparticle-Based Topical Ophthalmic Formulations for Management of Glaucoma.' Journal of Ocular Pharmacology and Therapeutics (2015).

Alpha-2 Adrenergic Selectivity

In comparative pharmacological assays, brimonidine demonstrates a 1000-fold greater selectivity for alpha-2 over alpha-1 adrenergic receptors. This selectivity profile is quantitatively superior to legacy in-class substitutes, being 7 to 12 times more alpha-2 selective than clonidine and 23 to 32 times more selective than apraclonidine [1]. This extreme selectivity prevents the alpha-1 mediated mydriasis and vasoconstriction-related blanching commonly observed with apraclonidine.

| Evidence Dimension | Alpha-2 vs. Alpha-1 receptor selectivity ratio |

| Target Compound Data | 1000-fold alpha-2 selectivity (23-32x greater than apraclonidine) |

| Comparator Or Baseline | Apraclonidine and Clonidine (significantly lower alpha-2 specificity) |

| Quantified Difference | 23- to 32-fold higher selectivity vs. apraclonidine; 7-12x vs. clonidine |

| Conditions | In vitro pharmacological receptor binding assays |

Procuring brimonidine is essential for studies requiring isolated alpha-2 pathway activation without confounding alpha-1 mediated ocular or cardiovascular side effects.

Supports α₂ pathway selectivity interpretation in receptor studies.

In vitro binding assays; preclinical evaluation.

Nanoparticle Encapsulation Efficiency

The free base form of brimonidine (CAS 59803-98-4) is highly lipophilic with negligible water solubility, contrasting sharply with brimonidine tartrate, which possesses an aqueous solubility of 34 mg/mL at pH 6.5 [1]. During the preparation of biodegradable nanoparticle formulations via emulsion techniques, the tartrate salt partitions heavily into the aqueous phase, leading to significant drug loss. Conversely, brimonidine free base remains preferentially in the organic phase, maximizing encapsulation efficiency and enabling sustained, zero-order release profiles without initial burst effects[2].

| Evidence Dimension | Aqueous solubility and formulation phase partitioning |

| Target Compound Data | Negligible water solubility; high organic phase retention |

| Comparator Or Baseline | Brimonidine tartrate (34 mg/mL water solubility) |

| Quantified Difference | Near-total organic phase retention for free base vs. high aqueous loss for the tartrate salt |

| Conditions | Emulsification step in nanoparticle/implant formulation |

Buyers developing sustained-release implants or nanocarriers must procure the free base to achieve viable encapsulation yields and controlled release kinetics.

Chemical-stability context for chronic ocular model endpoints.

In vitro chemical reactivity assays.

Aqueous Humor Suppression & IOP Reduction

In human fluorophotometric and tonometric studies, brimonidine effectively suppresses aqueous humor flow by 44% to 48%, resulting in an intraocular pressure (IOP) reduction of 19% to 22%[1]. While apraclonidine achieves a similar IOP reduction (20% to 23%), it only suppresses aqueous flow by 39% to 44% and induces unwanted increases in pupil diameter and interpalpebral fissure width [1]. Brimonidine achieves this superior flow suppression without altering pupil size.

| Evidence Dimension | Aqueous humor flow suppression |

| Target Compound Data | 44% to 48% suppression |

| Comparator Or Baseline | Apraclonidine (39% to 44% suppression) |

| Quantified Difference | Up to 5% greater upper-bound flow suppression without mydriatic side effects |

| Conditions | Topically applied clinical tonometry and fluorophotometry |

Validates brimonidine as the superior procurement choice for maximizing aqueous flow suppression while maintaining a strict non-mydriatic baseline in ocular models.

Reported IOP endpoint profile in glaucoma model studies.

3–12 month trials; open-angle glaucoma/OHT.

Equivalent IOP endpoint context to dorzolamide.

6-week crossover trial.

Reported comparator endpoint context; higher responder rate in treatment-naive trial.

3-month randomized trial; 127 patients.

Sustained-Release Ocular Implants & Nanocarriers

Directly downstream of its negligible aqueous solubility, brimonidine free base is the required starting material for formulating PLGA nanoparticles, dendrimer hydrogels, and biodegradable intraocular implants. Its lipophilicity ensures high encapsulation efficiency during emulsion-based manufacturing, preventing the drug loss and burst-release kinetics typical of the tartrate salt [1].

Dermatological Microvascular Constriction

Utilizing its 1000-fold selectivity for alpha-2 over alpha-1 receptors, brimonidine is procured for topical formulations targeting facial erythema (rosacea). It provides potent, rapid vasoconstriction of superficial cutaneous arterioles without triggering the broader systemic cardiovascular effects or blanching associated with less selective agents like clonidine or apraclonidine [2].

Retinal Ganglion Cell Neuroprotection

Because brimonidine achieves high posterior segment bioavailability and isolated alpha-2 activation, it is utilized as a primary benchmark in optic nerve crush and ischemia models. It allows researchers to quantify retinal ganglion cell survival pathways independently of its IOP-lowering effects, a mechanism not effectively replicated by non-selective beta-blockers like timolol[3].

Application Fit Matrix

References

- [1] Salama, A. H., et al. 'Natural Bioadhesive Biodegradable Nanoparticle-Based Topical Ophthalmic Formulations for Management of Glaucoma.' Journal of Ocular Pharmacology and Therapeutics (2015).

- [2] Kaszuba, A., et al. 'Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems.' International Journal of Molecular Sciences (2024).

- [3] Sayed, M. S., et al. 'Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension.' Clinical Ophthalmology (2014).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of conjunctival hyperaemia

Drug Classes

Pharmacology

Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure.

MeSH Pharmacological Classification

ATC Code

D - Dermatologicals

D11 - Other dermatological preparations

D11A - Other dermatological preparations

D11AX - Other dermatologicals

D11AX21 - Brimonidine

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EA - Sympathomimetics in glaucoma therapy

S01EA05 - Brimonidine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine.

The volume of distribution of brimonidine has not been established. In animal studies, brimonidine was shown to cross the placenta and enter into the fetal circulation to a limited extent. As its lipophilicity is relatively low, brimonidine is not reported to easily cross the blood-brain barrier.

The apparent clearance has not been studied. However, the systemic clearance of brimonidine is reported to be rapid. Approximately 87% of the total radioactive dose of brimonidine was shown to be eliminated within 120 hours following oral administration.

Metabolism Metabolites

Metabolized primarily by the liver. Route of Elimination: Urinary excretion is the major route of elimination of the drug and its metabolites. Half Life: 2 hours [ophthalmic solution]

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

Cantor LB, Burke J: Brimonidine. Expert Opin Investig Drugs. 1997 Aug;6(8):1063-83. doi: 10.1517/13543784.6.8.1063 . [PMID:15989664]

Cantor LB: The evolving pharmacotherapeutic profile of brimonidine, an alpha 2-adrenergic agonist, after four years of continuous use. Expert Opin Pharmacother. 2000 May;1(4):815-34. doi: 10.1517/14656566.1.4.815 . [PMID:11249518]

Stewart WC, Stewart JA, Jackson AL: Cardiovascular effects of timolol maleate, brimonidine or brimonidine/timolol maleate in concomitant therapy. Acta Ophthalmol Scand. 2002 Jun;80(3):277-81. [PMID:12059866]

Suwanwipat S, Buranakarl C, Chaiyabutr N: Effects of brimonidine ingestion on cardiovascular responses and renal function in conscious dogs. Vet Res Commun. 2007 Apr;31(3):323-34. doi: 10.1007/s11259-006-3414-1. Epub 2006 Dec 28. [PMID:17195055]

Greenfield DS, Liebmann JM, Ritch R: Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment. J Glaucoma. 1997 Aug;6(4):250-8. [PMID:9264305]

Cantor LB: Brimonidine in the treatment of glaucoma and ocular hypertension. Ther Clin Risk Manag. 2006 Dec;2(4):337-46. [PMID:18360646]

Jackson JM, Knuckles M, Minni JP, Johnson SM, Belasco KT: The role of brimonidine tartrate gel in the treatment of rosacea. Clin Cosmet Investig Dermatol. 2015 Oct 23;8:529-38. doi: 10.2147/CCID.S58920. eCollection 2015. [PMID:26566370]

Toris CB, Gleason ML, Camras CB, Yablonski ME: Effects of brimonidine on aqueous humor dynamics in human eyes. Arch Ophthalmol. 1995 Dec;113(12):1514-7. [PMID:7487618]

Benkali K, Leoni M, Rony F, Bouer R, Fernando A, Graeber M, Wagner N: Comparative pharmacokinetics and bioavailability of brimonidine following ocular and dermal administration of brimonidine tartrate ophthalmic solution and gel in patients with moderate-to-severe facial erythema associated with rosacea. Br J Dermatol. 2014 Jul;171(1):162-9. doi: 10.1111/bjd.12881. Epub 2014 Jul 16. [PMID:24506775]

Galanopoulos A, Goldberg I: Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension. Clin Ophthalmol. 2009;3:117-22. Epub 2009 Jun 2. [PMID:19668554]

Piwnica D, Pathak A, Schafer G, Docherty JR: In Vitro Safety Pharmacology Profiling of Topical alpha-Adrenergic Agonist Treatments for Erythema of Rosacea. Drugs R D. 2018 Mar;18(1):87-90. doi: 10.1007/s40268-018-0227-y. [PMID:29374829]

MIRVASO (brimonidine) topical gel - FDA Label

Brimonidine (brimonidine tartrate) ophthalmic solution - Product Monograph

Mirvaso (brimonidine) topical gel - EU Summary of Product Characteristics

ALPHAGAN® (brimonidine tartrate ophthalmic solution) 0.2% - FDA Label

FDA Approved Drug Products: COMBIGAN (brimonidine tartrate/timolol maleate) ophthalmic solution

FDA Approved Drug Products: SIMBRINZA (brinzolamide and brimonidine tartrate) suspension

Compounds from Vilardaga et al. Molecular basis of inverse agonism in a G protein coupled-receptor. Nature Chem. Biol. 1, 25-28 (2005).

Explore Compound Types